N,N-diethyl-1-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide
Overview
Description
N,N-diethyl-1-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide (DEPP) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DEPP is a sulfonylurea derivative that has been shown to have an antidiabetic effect in animal models. In addition, DEPP has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N,N-diethyl-1-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide is not fully understood. However, it is believed that this compound works by activating the ATP-sensitive potassium (KATP) channels in pancreatic beta cells, leading to an increase in insulin secretion. In addition, this compound has been found to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal models, this compound has been shown to improve glucose tolerance and insulin sensitivity, reduce inflammation and pain, and protect against oxidative stress. In addition, this compound has been found to have a protective effect on the cardiovascular system, reducing the risk of atherosclerosis and hypertension.
Advantages and Limitations for Lab Experiments
N,N-diethyl-1-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. In addition, this compound has been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, there are also limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain types of research.
Future Directions
There are several potential future directions for research on N,N-diethyl-1-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide. One area of research could be the development of this compound analogs with improved pharmacological properties. Another area of research could be the investigation of this compound's potential as a treatment for other diseases, such as cancer or neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological systems.
Scientific Research Applications
N,N-diethyl-1-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide has been extensively studied in animal models for its potential therapeutic applications. One of the main areas of research has been its antidiabetic effect. Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, this compound has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory and painful conditions.
properties
IUPAC Name |
N,N-diethyl-1-[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-3-22(4-2)20(25)16-9-11-23(12-10-16)28(26,27)18-7-5-15(6-8-18)17-13-19(24)21-14-17/h5-8,16-17H,3-4,9-14H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDOBXMNWGTMPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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